molecular formula C17H18N2O3S B2893904 (Z)-ethyl 2-(cinnamoylimino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate CAS No. 476628-16-7

(Z)-ethyl 2-(cinnamoylimino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate

Cat. No.: B2893904
CAS No.: 476628-16-7
M. Wt: 330.4
InChI Key: IIQXMYQYHFNGQZ-CEXYTHCSSA-N
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Description

(Z)-ethyl 2-(cinnamoylimino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate is a complex organic compound characterized by its unique structure, which includes a thiazole ring, an ethyl group, and a cinnamoylimino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-(cinnamoylimino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate typically involves multiple steps, starting with the preparation of the thiazole ring. One common approach is the cyclization of appropriately substituted thiourea derivatives with α-haloketones under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired isomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 2-(cinnamoylimino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound's structure and introduce new functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may result in the formation of carboxylic acids or ketones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-ethyl 2-(cinnamoylimino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.

Biology

In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine

The compound's potential medicinal applications include its use as an anti-inflammatory or antimicrobial agent. Further research is needed to fully understand its therapeutic properties and potential side effects.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism by which (Z)-ethyl 2-(cinnamoylimino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(cinnamoylimino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate (E-isomer)

  • Ethyl 2-(cinnamoylimino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate (Z-isomer)

  • Ethyl 2-(benzoylimino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate

Uniqueness

The Z-isomer of this compound is unique due to its specific geometric configuration, which can influence its reactivity and biological activity. The presence of the cinnamoylimino group also contributes to its distinct properties compared to similar compounds.

Properties

IUPAC Name

ethyl 3,4-dimethyl-2-[(E)-3-phenylprop-2-enoyl]imino-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-4-22-16(21)15-12(2)19(3)17(23-15)18-14(20)11-10-13-8-6-5-7-9-13/h5-11H,4H2,1-3H3/b11-10+,18-17?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQXMYQYHFNGQZ-IDRIUABISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=NC(=O)C=CC2=CC=CC=C2)S1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N(C(=NC(=O)/C=C/C2=CC=CC=C2)S1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816429
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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